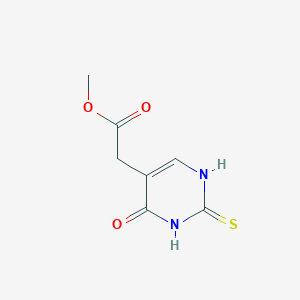

Methyl 2-(4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate

Description

Methyl 2-(4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate (CAS: 162498-44-4) is a heterocyclic compound with the molecular formula C₈H₁₀N₂O₃S and a molar mass of 214.24 g/mol. It features a tetrahydropyrimidine core substituted with a methyl ester group at the 5-position and a thione (C=S) group at the 2-position (). The compound is synthesized via acid-catalyzed esterification of its carboxylic acid precursor in methanol, yielding a white solid with moderate efficiency (52% yield) .

Properties

IUPAC Name |

methyl 2-(4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-12-5(10)2-4-3-8-7(13)9-6(4)11/h3H,2H2,1H3,(H2,8,9,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRUIWRQODIJRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC(=S)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and the mechanisms underlying these effects, supported by various studies and data.

Synthesis of this compound

The compound is synthesized through a Biginelli reaction, which involves the condensation of aldehydes with urea or thiourea and β-keto esters. Recent advancements have utilized formic acid as a green catalyst in solvent-free conditions, yielding high product purity and efficiency .

Synthetic Route Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Aldehyde + Urea + Acetoacetate | 70 °C, solvent-free | High to excellent |

| 2 | Thionation of intermediate | Acidic conditions | Variable |

This method not only simplifies the synthesis but also aligns with environmentally friendly practices.

Antiproliferative Effects

Research has demonstrated that derivatives of tetrahydropyrimidines exhibit significant antiproliferative activity. For example, a study evaluated various derivatives against HL-60 cells and found that certain compounds showed activity comparable to all-trans retinoic acid (ATRA), indicating their potential in cancer therapy .

Enzyme Inhibition

The compound has been tested for its inhibitory effects on serine proteases. Notably, one derivative exhibited an IC50 value of 264 µM against cercarial elastase from Schistosoma mansoni, showcasing its potential as an antiparasitic agent .

Antimicrobial Activity

This compound and its derivatives have shown promising antibacterial properties. A study reported that certain derivatives displayed activity exceeding that of standard antibiotics like ampicillin against both Gram-positive and Gram-negative bacteria .

Case Studies

- Anticancer Activity : A derivative was tested on various cancer cell lines, demonstrating significant inhibition of cell proliferation.

- Antiparasitic Effects : The compound was formulated in jojoba oil and applied to mice tails before exposure to S. mansoni cercariae, resulting in a 93% reduction in worm burden .

The biological activities of this compound can be attributed to:

- Interference with Cell Cycle : Compounds disrupt normal cell cycle progression in cancer cells.

- Enzyme Inhibition : The thioxo group is critical for binding to active sites on enzymes.

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of tetrahydropyrimidines exhibit significant antimicrobial activity. For instance, compounds similar to methyl 2-(4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL . The thioxo group in the structure is believed to enhance the interaction with microbial enzymes, leading to effective inhibition.

Anticancer Potential

The anticancer properties of pyrimidine derivatives have garnered attention in recent years. Studies indicate that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The compound's ability to interfere with DNA synthesis makes it a candidate for further exploration as an anticancer agent.

Synthesis and Evaluation of Antibacterial Activity

A study published in MDPI detailed the synthesis of novel thioxo-pyrimidine derivatives and their evaluation against bacterial cultures. The synthesized compounds exhibited promising antibacterial activity with specific structural modifications enhancing their efficacy . This underscores the potential of this compound as a lead compound for developing new antibiotics.

Anticancer Activity Assessment

In another investigation focused on pyrimidine derivatives' anticancer properties, researchers synthesized several analogs of this compound. These compounds were subjected to cytotoxicity assays against various cancer cell lines. Results indicated that certain modifications to the methyl ester significantly enhanced cytotoxic effects compared to the parent compound .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate (CAS: 29571-39-9)

- Structural Differences : Replaces the methyl ester with an ethyl ester group.

- Molecular Formula : C₉H₁₂N₂O₃S (vs. C₈H₁₀N₂O₃S for the target compound).

- Synthesis: Prepared via analogous esterification but uses ethanol instead of methanol .

Ethyl 4-(Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Structural Differences : Incorporates a fluorophenyl substituent at the 4-position and lacks the thione (C=S) group.

- Molecular Formula : C₁₄H₁₅FN₂O₃ .

- Synthesis : Generated via a Biginelli-like reaction using fluorobenzaldehyde, urea, and ethyl acetoacetate with CuCl₂ catalysis .

- Key Contrast : The fluorophenyl group enhances aromatic interactions, while the absence of the thione group reduces hydrogen-bonding capacity.

Methyl 3-(4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate (CAS: 1380429-71-9)

- Structural Differences: Features a propanoate chain (CH₂CH₂COOCH₃) instead of an acetate (CH₂COOCH₃).

- Molecular Formula : C₈H₁₀N₂O₃S (same as the target compound but with a longer alkyl chain).

- Impact : The extended chain may influence steric hindrance and molecular flexibility, affecting binding to biological targets .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Structural Differences : Contains a thietane (3-membered sulfur ring) substituent at the 4-position.

- Molecular Formula : C₁₂H₁₆N₂O₃S₂ .

- Synthesis : Derived from ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane .

- Key Contrast : The thietane group introduces conformational rigidity and sulfur-rich reactivity, which may enhance interactions with metal ions or enzymes.

Research Findings and Implications

- Reactivity : The thione (C=S) group in the target compound and its analogs enables hydrogen bonding and metal coordination, which is critical for biological activity (e.g., antimicrobial or antitumor effects observed in related pyrimidine derivatives) .

- Synthetic Efficiency : The target compound’s synthesis (52% yield) is comparable to other ester derivatives but less efficient than Biginelli-derived analogs (40–73% yields) .

- Biological Potential: While direct data on the target compound’s activity are absent, structurally related compounds with nitro-furyl or pyrazole substituents show notable antimicrobial and antitumor properties .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation of thiourea derivatives with β-keto esters. A key method involves refluxing (4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid in methanol with H₂SO₄ as a catalyst, yielding 52% after purification . Optimization strategies include:

- Catalyst selection : Zinc acetate improves yields in analogous dihydropyrimidine syntheses compared to triethylamine .

- Solvent and temperature : Methanol under reflux (≈65–70°C) is standard, but acetonitrile at 80°C may enhance regioselectivity in related systems .

- Workup : Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate minimizes side-product formation .

Q. Table 1: Comparison of Catalytic Systems

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| H₂SO₄ | Methanol | Reflux | 52 | |

| Zn(OAc)₂ | Acetic acid | 100°C | 85* | |

| No catalyst | Ethanol | RT | <30 | |

| *Reported for analogous DHPM synthesis. |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign signals for the tetrahydropyrimidine ring (e.g., NH at δ 9.5–10.5 ppm, thioxo S=C at δ 170–175 ppm) and ester groups (COOCH₃ at δ 3.6–3.8 ppm) .

- X-ray crystallography : Resolves tautomeric forms (e.g., 4-oxo vs. 2-thioxo configurations) and confirms hydrogen-bonding networks critical for stability .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 215.2) and detects impurities .

Q. How is the compound evaluated for antimicrobial and antitumor activity in preclinical studies?

Methodological Answer:

- Antimicrobial assays : Disk diffusion or microdilution against S. aureus and E. coli; IC₅₀ values are compared to standard drugs like ciprofloxacin .

- Antitumor screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (typical IC₅₀ range: 10–50 µM) .

- Structure-activity relationship (SAR) : Modifying the 5-yl acetate group or introducing electron-withdrawing substituents enhances activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer: Discrepancies in bioactivity (e.g., variable IC₅₀ values) may arise from:

- Assay conditions : Differences in cell line viability protocols or bacterial strain resistance profiles .

- Compound purity : HPLC or TLC validation (>95% purity) is essential to exclude confounding effects from byproducts .

- Solubility factors : Use of DMSO vs. aqueous buffers can alter bioavailability; dynamic light scattering (DLS) assesses aggregation .

Q. What strategies improve regioselectivity in cyclocondensation reactions involving thioxo-tetrahydropyrimidine precursors?

Methodological Answer:

- Steric/electronic modulation : Bulky substituents at the 4-position favor 5-yl acetate formation over 6-yl isomers .

- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves regioselectivity (≥90%) in analogous DHPM systems .

- Computational guidance : DFT calculations predict transition-state energies to identify optimal substituent patterns .

Q. How can computational methods predict reactivity and guide the synthesis of novel analogs?

Methodological Answer:

- Docking studies : Molecular docking with target proteins (e.g., HIV reverse transcriptase) identifies favorable binding motifs for analog design .

- QSAR models : Correlate electronic parameters (Hammett σ) or lipophilicity (logP) with bioactivity to prioritize synthetic targets .

- MD simulations : Assess stability of tautomeric forms in solvated environments, informing solvent selection for crystallization .

Q. What methodologies enable the design of analogs with enhanced pharmacokinetic properties?

Methodological Answer:

- Prodrug strategies : Ester hydrolysis to carboxylic acid derivatives improves water solubility and bioavailability .

- Heterocyclic fusion : Incorporating pyrazole or thiazole rings (e.g., 6-(1,3-diphenyl-1H-pyrazol-4-yl) derivatives) enhances metabolic stability .

- PEGylation : Attaching polyethylene glycol chains to the acetate group prolongs half-life in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.